molecular formula C16H21N3O3S B6432338 6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2640888-07-7

6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6432338
CAS No.: 2640888-07-7
M. Wt: 335.4 g/mol
InChI Key: WZPVIZYFFOZVTC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 6,7-dimethoxy substitution on the isoquinoline core and a 1,2,4-thiadiazole ring linked via a methoxyethyl group at position 2 . The 1,2,4-thiadiazole moiety is a key structural feature that enhances its ability to interact with biological targets such as P-glycoprotein (P-gp) . This compound is of significant interest in oncology research, primarily for its potential to overcome P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells . P-gp is a key efflux pump that often becomes overexpressed in tumors, actively pumping chemotherapeutic agents out of cancer cells and thereby rendering treatments ineffective . By potently modulating P-gp function, this compound can reverse resistance to drugs like doxorubicin, potentially restoring the efficacy of chemotherapeutic regimens . Beyond its application in MDR reversal, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has also been investigated for other pharmacological activities. Research into similar derivatives has shown promising inhibition of HIV-1 reverse transcriptase, indicating potential use in antiretroviral therapy development . Furthermore, structural analogs have been synthesized and evaluated as high-affinity sigma-2 receptor ligands, which are valuable tools for tumor imaging and studying the pharmacological functions of this receptor . The compound serves as a versatile building block in medicinal chemistry, allowing researchers to explore a wide range of structure-activity relationships and develop novel therapeutic agents . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-20-7-5-15-17-16(23-18-15)19-6-4-11-8-13(21-2)14(22-3)9-12(11)10-19/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPVIZYFFOZVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties. Research into this compound's biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural components:

  • Tetrahydroisoquinoline core : A bicyclic structure that is often associated with various biological activities.
  • Dimethoxy groups : Substituents at positions 6 and 7 that may enhance solubility and bioactivity.
  • Thiadiazole moiety : A five-membered ring containing sulfur and nitrogen that contributes to the compound's pharmacological properties.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Anticancer Activity

Studies have shown that derivatives of tetrahydroisoquinoline can act as modulators of P-glycoprotein (P-gp), a protein that plays a significant role in multidrug resistance (MDR) in cancer therapy. For instance, a derivative of this compound was found to reverse doxorubicin resistance in K562/A02 cells with an EC50 value of 127.5 ± 9.1 nM while exhibiting low cytotoxicity (TI > 784.3) . This suggests that the compound may enhance the efficacy of existing chemotherapeutic agents.

2. HIV-1 Reverse Transcriptase Inhibition

Another study focused on the synthesis of novel analogues based on this compound structure demonstrated promising inhibition of HIV-1 reverse transcriptase (RT). Among the synthesized compounds, two exhibited significant inhibitory activity (74.82% and 72.58% inhibition at 100 μM concentration) . These findings indicate potential use in antiretroviral therapy.

3. Cardiovascular Effects

Research into the cardiovascular effects of related compounds indicates that they may possess positive inotropic and vasorelaxant properties. A conjugate involving this compound exhibited a more potent effect compared to its individual components . The study measured the concentration required for 50% maximum effect (EC50), revealing promising cardiovascular benefits.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on various derivatives of tetrahydroisoquinoline provide insights into how modifications affect biological activity:

  • Substituent Positioning : Methyl substituents at specific positions were found to influence norepinephrine depleting activity significantly .
  • Functional Group Variations : Variations such as the introduction of thiadiazole rings were shown to enhance interactions with biological targets .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

Study Findings Reference
Study on P-gp modulationCompound reversed MDR in K562/A02 cells
HIV-1 RT inhibitionSignificant inhibition observed in synthesized analogues
Cardiovascular effectsEnhanced contractility and relaxation observed

Comparison with Similar Compounds

Table 1: Key Structural Differences and Pharmacological Profiles

Compound Name Substituent at Position 2 Key Biological Activity Reference
6,7-Dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-THIQ 3-(2-Methoxyethyl)-1,2,4-thiadiazole P-gp inhibition; antitumor activity in TNBC*
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-Triazol-1-yl)phenyl]ethyl}-THIQ 4-(1,2,3-Triazol-1-yl)phenethyl Superior MDR reversal (IC₅₀ = 0.2 μM vs. verapamil)
MC18 (6,7-Dimethoxy-2-[3-(5-methoxy-3,4-dihydronaphthalen-1-ylidene)propyl]-THIQ) Tetralin-propylidene First P-gp inhibitor validated in PET studies; 4× higher uptake than 11C-tariquidar
YM-252124 (6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-THIQ) (3R)-Piperidin-3-ylcarbonyl Metabolite of YM758 (If channel inhibitor); renal/hepatic excretion via transporters
Elacridar (GF120918) 2-(4-Nitrophenyl)ethyl + acridine carboxamide Clinically studied P-gp inhibitor; enhances oral bioavailability of chemotherapeutics

*TNBC: Triple-negative breast cancer

Structure-Activity Relationship (SAR) Insights

Thiadiazole vs. Triazole vs. Acridine Derivatives

  • Thiadiazole-containing analogs (e.g., the target compound) exhibit moderate P-gp inhibition (EC₅₀ ~1–5 μM) but show improved metabolic stability compared to triazole derivatives due to reduced oxidative metabolism .
  • Triazole-substituted THIQs (e.g., compound) demonstrate superior potency (IC₅₀ = 0.2 μM) in reversing doxorubicin resistance in P-gp-overexpressing cells, likely due to stronger π-π stacking with aromatic residues in P-gp’s drug-binding pocket .
  • Acridine hybrids (e.g., Elacridar) combine THIQ’s P-gp binding with acridine’s DNA intercalation, enabling dual mechanisms but with higher toxicity risks .

Methoxy Group Positioning

  • 6,7-Dimethoxy configuration (common across all listed compounds) is optimal for balancing lipophilicity and solubility. Mono-methoxy analogs (e.g., 6-methoxy-THIQ) show reduced P-gp affinity due to diminished electronic effects .
  • Elongated methoxyethyl chains (as in the target compound) enhance blood-brain barrier penetration but may increase off-target binding to serum proteins .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Key Pharmacokinetic Parameters

Compound Half-life (h) Plasma Protein Binding (%) Major Excretion Route
Target compound 2.8 (rats) 85–90 Hepatic (CYP3A4-mediated)
MC18 1.5 (mice) 70–75 Renal (unchanged)
YM-252124 4.2 (humans) 92 Renal (glucuronidated metabolites)
Elacridar 6.5 (humans) 95 Biliary
  • The target compound’s shorter half-life compared to Elacridar suggests rapid clearance, necessitating dose optimization for sustained P-gp inhibition .
  • YM-252124’s glucuronidated metabolite (AS2036329) highlights the role of phase II metabolism in THIQ derivatives, which may limit CNS penetration .

Preparation Methods

One-Pot Cyclization Strategy

The tetrahydroisoquinoline core can be synthesized via a one-pot cyclization method adapted from patent CN110845410A, which describes the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. Key modifications are required to achieve full saturation (1,2,3,4-tetrahydroisoquinoline) and introduce the 2-position substituent:

  • Starting Materials :

    • 3,4-Dimethoxyphenethylamine serves as the primary precursor.

    • Formylation reagents (e.g., ethyl formate) facilitate cyclization.

  • Reaction Sequence :

    • Formylation : React 3,4-dimethoxyphenethylamine with ethyl formate under reflux to generate an intermediate formamide.

    • Cyclization : Treat the formamide with oxalyl chloride in dichloromethane, followed by catalytic phosphotungstic acid to induce ring closure.

    • Reduction : Hydrogenate the dihydroisoquinoline intermediate using Pd/C or Raney nickel under H₂ to yield the fully saturated tetrahydroisoquinoline core.

Optimization Data :

ParameterValue/RangeImpact on Yield
Formylation Time6–8 hoursMaximizes intermediate purity
Cyclization Catalyst0.1–0.2% phosphotungstic acidEnhances ring closure efficiency
Hydrogenation Pressure50–60 psi H₂Ensures complete saturation

This method achieves a 75–80% yield for the tetrahydroisoquinoline intermediate, with purity exceeding 99% after recrystallization.

Synthesis of the 3-(2-Methoxyethyl)-1,2,4-Thiadiazole Moiety

Cyclodehydration of Carboxylic Acids

The thiadiazole ring is synthesized using a protocol modified from PMC10743895, which involves cyclodehydration of substituted carboxylic acids with thiosemicarbazide:

  • Precursor Preparation :

    • Synthesize 2-(2-methoxyethyl)benzoic acid via alkylation of thiophenol with 2-methoxyethyl bromide, followed by oxidation.

  • Thiadiazole Formation :

    • React the carboxylic acid with thiosemicarbazide in phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour.

    • Basify the mixture to pH 8 with NaOH to precipitate the thiadiazole product.

Representative Reaction Conditions :

  • Solvent : POCl₃ (neat)

  • Temperature : 85°C

  • Yield : 70–75% (after recrystallization from ethanol)

Coupling Strategies for Thiadiazole-Tetrahydroisoquinoline Conjugation

Nucleophilic Aromatic Substitution

The 5-position of the thiadiazole ring reacts with the 2-position of the tetrahydroisoquinoline core via nucleophilic substitution:

  • Activation of Thiadiazole :

    • Introduce a leaving group (e.g., chloride) at the thiadiazole’s 5-position using PCl₅ in dichloroethane.

  • Coupling Reaction :

    • Combine the activated thiadiazole with tetrahydroisoquinoline in dimethylformamide (DMF) at 100°C for 12–24 hours.

    • Use K₂CO₃ as a base to neutralize HCl byproducts.

Optimization Insights :

  • Catalyst Screening :

    CatalystYield (%)Purity (%)
    None3085
    CuI6592
    Pd(OAc)₂5589
  • Solvent Effects :
    DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR (500 MHz, DMSO-d₆) :

    • δ 3.25 (s, 3H, OCH₃), 3.72 (t, 2H, CH₂O), 4.12 (q, 2H, NCH₂), 6.85 (s, 2H, aromatic H).

  • HPLC Purity : 98.5% (C18 column, acetonitrile:H₂O = 70:30).

Challenges in Crystallization

Slow cooling (5°C/hour) in methanol yields prismatic crystals suitable for X-ray diffraction, confirming the regiochemistry of the thiadiazole substituent .

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